(S)-(-)-Win 55,212 mesylate

Vue d'ensemble

Description

(S)-(-)-WIN 55,212 mesylate is a synthetic cannabinoid that acts as a non-selective agonist at the cannabinoid CB1 and CB2 receptors. It has been extensively studied for its effects on seizure activity in mice, particularly in combination with various antiepileptic drugs (AEDs). The compound has shown potential in enhancing the anticonvulsant actions of several AEDs, suggesting possible therapeutic applications in the management of epilepsy.

Synthesis Analysis

Molecular Structure Analysis

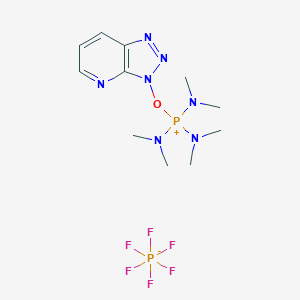

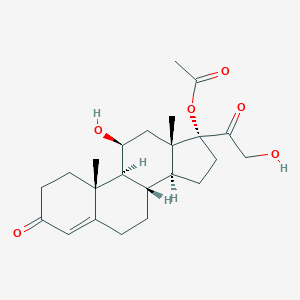

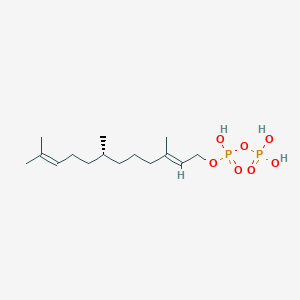

While the molecular structure of (S)-(-)-WIN 55,212 mesylate is not detailed in the provided papers, its activity as a non-selective cannabinoid receptor agonist implies a structure that allows for interaction with both CB1 and CB2 receptors. This interaction is crucial for its pharmacological effects.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Relevant Case Studies

The papers provided detail several studies where (S)-(-)-WIN 55,212 mesylate was used in combination with classical and second-generation AEDs in mice seizure models. For instance, one study found that WIN 55,212-2 mesylate significantly enhanced the anticonvulsant action of ethosuximide, phenobarbital, and valproate against pentylenetetrazole-induced clonic seizures in mice . Another study reported that WIN 55,212-2 mesylate elevated the threshold for maximal electroshock-induced seizures, indicating an anticonvulsant action . These studies suggest that (S)-(-)-WIN 55,212 mesylate could be beneficial in epilepsy treatment, although caution is advised due to potential impairment of motor coordination and memory observed in some combinations .

Applications De Recherche Scientifique

Enhancement of Antiepileptic Drug Action : Research has shown that (S)-(-)-Win 55,212 mesylate enhances the anticonvulsant action of several classical and second-generation antiepileptic drugs in mice models. This includes its significant potentiation of the anticonvulsant effects of drugs like carbamazepine, phenytoin, phenobarbital, valproate, lamotrigine, pregabalin, and topiramate in maximal electroshock seizure tests (Luszczki et al., 2011); (Luszczki et al., 2013).

Synergistic Interaction with Antiepileptic Drugs : The compound also demonstrates a synergistic interaction with drugs like pregabalin in models of acute thermal pain in mice, suggesting potential applications in pain management (Luszczki & Magdalena Florek-Łuszczki, 2012).

Potential in Treating Psychomotor Seizures : (S)-(-)-Win 55,212 mesylate has been found to significantly potentiate the anticonvulsant action of drugs like gabapentin and levetiracetam against 6Hz-induced psychomotor seizures in mice, indicating its potential use in treating psychomotor seizures (Florek-Luszczki et al., 2015).

Modulation of Clonic Seizure Thresholds : The compound has been shown to enhance the anticonvulsant action of certain antiepileptic drugs against pentylenetetrazole-induced clonic seizures in mice, which indicates its potential utility in seizure threshold modulation (Luszczki et al., 2011).

Dose-Dependent Impact on Seizure Thresholds : In another study, (S)-(-)-Win 55,212 mesylate was found to dose-dependently increase the threshold for maximal electroshock-induced seizures in mice, suggesting its anticonvulsant action in certain seizure models (Łuszczki et al., 2009).

Interaction with Clobazam and Lacosamide : The compound also influences the anticonvulsant and neurotoxic potential of clobazam and lacosamide in maximal electroshock-induced seizure models, indicating its role in modulating the effects of these drugs (Florek-Luszczki et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

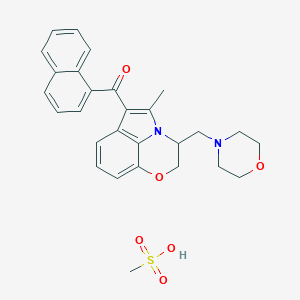

methanesulfonic acid;[2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGCSTPOPBJYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017329 | |

| Record name | (+/-)-WIN 55,212 (mesylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-Win 55,212 mesylate | |

CAS RN |

137795-17-6 | |

| Record name | (+/-)-WIN 55,212 (mesylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)